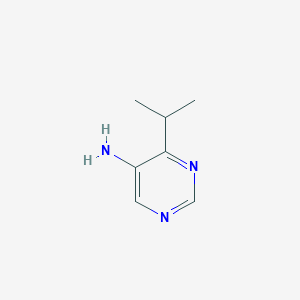

4-Isopropylpyrimidin-5-amine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical and Biological Sciences

The pyrimidine ring system is a vital component of numerous biologically significant molecules. nih.govignited.inresearchgate.net Its presence in the nucleobases cytosine, thymine, and uracil (B121893) forms the fundamental basis of the genetic code in DNA and RNA. nih.govresearchgate.netwikipedia.org This inherent biological role has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. ignited.inmdpi.commdpi.com

These derivatives are integral to a wide range of therapeutic agents, demonstrating anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govignited.inmdpi.comnih.gov The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of its biological and physical properties for various applications in medicinal chemistry and materials science. mdpi.commdpi.com The development of synthetic methodologies, such as the Biginelli reaction, has further facilitated the creation of a vast library of pyrimidine-based compounds for scientific exploration. mdpi.com

Rationale for Dedicated Research on 4-Isopropylpyrimidin-5-amine and its Analogs

The specific focus on this compound and its analogs stems from the desire to explore novel chemical space and to develop compounds with potentially enhanced or unique biological activities. The isopropyl group at the 4-position and the amine group at the 5-position of the pyrimidine ring are key structural features that can influence the molecule's properties. The isopropyl group, for instance, introduces lipophilicity and steric bulk, which can affect how the molecule interacts with biological targets.

Research into analogs of this compound allows for a systematic investigation of structure-activity relationships (SAR). nih.gov By modifying substituents on the pyrimidine core, researchers can probe the specific interactions that govern a compound's biological effects, leading to the optimization of lead compounds for desired therapeutic outcomes. acs.org

Historical Overview of Relevant Pyrimidine Derivatives in Academic Inquiry

The study of pyrimidines dates back to the late 19th century, with the synthesis of barbituric acid by Grimaux in 1879 and the naming of "pyrimidin" by Pinner in 1885. wikipedia.org Early research focused on naturally occurring pyrimidines like the nucleobases and vitamins such as thiamine (B1217682) (Vitamin B1). researchgate.netwikipedia.org The discovery of the therapeutic properties of synthetic pyrimidine derivatives, such as the sedative effects of barbiturates, marked a significant turning point in medicinal chemistry. researchgate.net

Over the decades, the field has expanded to include the development of a wide array of pyrimidine-based drugs. Notable examples include the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine (B1683550) (AZT). researchgate.netwikipedia.org The continuous exploration of pyrimidine chemistry has led to the synthesis and investigation of numerous derivatives, including those with various alkyl and amino substitutions, laying the groundwork for the study of specific compounds like this compound.

Scope and Objectives of Research Endeavors Pertaining to this compound

Research concerning this compound and its analogs is primarily directed towards several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and a diverse range of its derivatives. This includes the purification and structural elucidation of these new chemical entities.

Medicinal Chemistry Applications: Investigating the potential of these compounds as therapeutic agents. This involves screening for a wide range of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties. The goal is to identify lead compounds for further development.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups and their positions on the pyrimidine ring influence its biological activity. nih.gov This knowledge is crucial for the rational design of more potent and selective molecules.

Materials Science Applications: Exploring the potential use of these pyrimidine derivatives in the development of novel materials with specific optical, electronic, or catalytic properties.

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEQOVBJKAYCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Isopropylpyrimidin 5 Amine and Its Derivatives

Strategies for the Construction of the 4-Isopropylpyrimidin-5-amine Core Structure

The assembly of the this compound core relies on fundamental reactions in heterocyclic chemistry, including cyclocondensation, alkylation, and regioselective functionalization.

Cyclocondensation Reactions in Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is often achieved through cyclocondensation reactions. nih.gov A common and versatile method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. mdpi.com For the synthesis of pyrimidine derivatives, this typically involves reacting a β-keto ester with a suitable amidine, such as guanidine, in the presence of a base like sodium ethoxide. The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl carbon of the β-keto ester, followed by cyclization and dehydration to form the pyrimidine ring.

Ultrasound irradiation has been shown to be an effective alternative energy source for promoting cyclocondensation reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.govnih.gov For instance, the ultrasound-assisted cyclocondensation of β-keto esters and amidines can produce highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

Multicomponent reactions (MCRs) also offer an efficient pathway to the pyrimidine core by combining three or more reactants in a single step. mdpi.com The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be further modified to create a variety of pyrimidine derivatives. mdpi.com

| Reaction Type | Key Reactants | Typical Conditions | Advantages | Reference(s) |

| Pinner Synthesis | β-Keto ester, Amidine | Sodium ethoxide in ethanol, reflux | Versatile, well-established | mdpi.com |

| Ultrasound-Assisted | β-Keto ester, Amidine | Ultrasound irradiation | Shorter reaction times, higher yields | nih.govnih.govorganic-chemistry.org |

| Biginelli Reaction | Aldehyde, β-Keto ester, Urea/Thiourea | Acid catalyst | One-pot, high diversity | mdpi.com |

Introduction of the Isopropyl Moiety through Alkylation Techniques

The isopropyl group can be introduced onto the pyrimidine scaffold at various stages of the synthesis. One approach is to use a starting material that already contains the isopropyl group, such as ethyl isopropylacetoacetate, in the initial cyclocondensation reaction.

Alternatively, the isopropyl group can be introduced through alkylation of a pre-formed pyrimidine ring. nih.gov This can be achieved via nucleophilic substitution reactions where a pyrimidine derivative is treated with an isopropyl-containing nucleophile. For instance, a halogenated pyrimidine can react with isopropylamine (B41738) to introduce the isopropylamino group. Another method involves the Minisci C–H alkylation, a radical-based approach that allows for the direct alkylation of pyrimidine derivatives. A mechanochemical, magnesium-mediated Minisci reaction has been reported for the synthesis of 4-alkylpyrimidines from pyrimidine derivatives and alkyl halides under mild, solvent-free conditions. acs.org

Regiodivergent alkylation methods, controlled by the choice of alkyllithium activators, have also been developed for pyridine (B92270) systems and may offer potential for pyrimidine functionalization. nih.gov The choice of activator can direct the alkylation to different positions on the heterocyclic ring. nih.gov

Regioselective Amination and Halogenation Protocols

Regioselective functionalization is crucial for the synthesis of specifically substituted pyrimidines like this compound. The introduction of an amine group at the 5-position can be challenging and often requires specific strategies. One method involves the reduction of a nitro group at the desired position. mdpi.com

Halogenation provides a versatile handle for further functionalization. nih.gov N-halosuccinimides are commonly used reagents for the regioselective halogenation of arenes and heterocycles. nih.gov For pyrimidines, direct halogenation can be influenced by the existing substituents on the ring. For instance, the presence of an activating group can direct the halogen to a specific position. Subsequent nucleophilic substitution of the halogen can then be used to introduce the desired amine group. One synthetic route to 5-isopropylpyrimidin-4-amine (B2644686) involves the reaction of 4-chloro-5-methylpyrimidine (B1314200) with isopropylamine.

Visible-light-promoted methods have emerged for the regioselective amination of remote C(sp3)-H bonds, which could be a potential strategy for functionalizing an isopropyl group already attached to the pyrimidine ring. nih.gov

Advanced Synthetic Approaches for Derivatization and Scaffold Functionalization

Once the core this compound structure is assembled, it can be further modified to create a diverse range of derivatives. Advanced synthetic methods, such as nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, are instrumental in this process.

Nucleophilic Aromatic Substitution Reactions on Pyrimidine Halides

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of pyrimidine rings, particularly those bearing a halogen atom. researchgate.net The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. The reactivity of halopyrimidines in SNA reactions generally follows the order F > Cl > Br > I, which is characteristic of a rate-determining addition step. researchgate.net

In the context of this compound derivatives, a halogen at the 5-position can be displaced by various nucleophiles to introduce new functional groups. For example, reacting a 5-halopyrimidine with an amine can introduce a substituted amino group. researchgate.net The choice of solvent and base is critical for the success of these reactions, with polar aprotic solvents often enhancing the nucleophilicity of the reacting species. The selectivity of nucleophilic attack between different positions on the pyrimidine ring (e.g., C2 vs. C4) can be explained by frontier molecular orbital theory, with the position having the larger LUMO coefficient being more susceptible to attack. stackexchange.com

| Halogen Leaving Group | Typical Nucleophile | Reaction Conditions | Key Considerations | Reference(s) |

| -Cl, -Br | Amines, Thiols, Alkoxides | Base (e.g., K₂CO₃, Cs₂CO₃), Polar aprotic solvent (e.g., DMF, MeCN) | Regioselectivity, leaving group ability | researchgate.netresearchgate.net |

| -F | Amines | Milder conditions may be sufficient | Higher reactivity of fluoride | researchgate.net |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex molecules, including derivatives of this compound. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly widely used. harvard.edu

This reaction is highly valuable for creating carbon-carbon bonds. For instance, a 5-halo-4-isopropylpyrimidine can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 5-position. organic-chemistry.orgrsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance. researchgate.net PEPPSI-iPr, an N-heterocyclic carbene (NHC)-stabilized palladium catalyst, has shown high efficiency in solvent-free, microwave-assisted Suzuki-Miyaura couplings. organic-chemistry.org

The development of robust and scalable Suzuki-Miyaura coupling protocols is of significant interest in pharmaceutical process chemistry for the synthesis of drug candidates. mdpi.com

| Coupling Partners | Catalyst/Ligand System | Typical Base | Advantages | Reference(s) |

| Halopyrimidine, Boronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf), PEPPSI-iPr | K₂CO₃, NaHCO₃, Cs₂CO₃ | High functional group tolerance, formation of C-C bonds | organic-chemistry.orgrsc.orgorganic-chemistry.orgmdpi.com |

Oxidation and Reduction Pathways of Pyrimidine Systems

The pyrimidine ring system, a core component of this compound, is amenable to both oxidation and reduction reactions, which can lead to a variety of derivatives with modified electronic and biological properties.

Oxidation: The oxidation of pyrimidine derivatives can lead to the formation of N-oxides. Common oxidizing agents used for such transformations include hydrogen peroxide and potassium permanganate (B83412). For instance, 6-isopropylpyrimidin-4-ol (B46008) can be oxidized to its corresponding oxo derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). While specific oxidation studies on this compound are not extensively detailed in the provided results, the general reactivity of the pyrimidine ring suggests that the nitrogen atoms can be oxidized. The presence of the amino and isopropyl groups will influence the regioselectivity and feasibility of such reactions.

Reduction: The reduction of the pyrimidine ring can also be achieved using standard reducing agents. Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly employed to reduce pyrimidine derivatives. These reactions can lead to partially or fully saturated heterocyclic systems, thereby altering the planarity and electronic nature of the original pyrimidine core. The specific products formed depend on the substrate, the reducing agent, and the reaction conditions.

Condensation Reactions for Schiff Base Formation and Related Transformations

The primary amine group at the 5-position of this compound is a key functional handle for a variety of chemical transformations, most notably condensation reactions to form Schiff bases (imines).

Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. researchgate.netscispace.com This reaction involves the formation of a hemiaminal intermediate, followed by dehydration to yield the imine. scispace.com The reaction is often catalyzed by acids or bases and may require heating or the use of dehydrating agents to drive the equilibrium towards the product. scispace.comresearchgate.net

The general scheme for Schiff base formation is as follows: R-NH₂ (amine) + R'C(=O)R'' (carbonyl) ⇌ R-N=C(R')R'' (Schiff base) + H₂O

The stability and reactivity of the resulting Schiff base can be influenced by the nature of the substituents on both the pyrimidine ring and the carbonyl compound. researchgate.net Aromatic aldehydes are known to form more stable and effective Schiff bases compared to aliphatic aldehydes. researchgate.net These Schiff bases can serve as versatile intermediates for the synthesis of more complex molecules and have been explored for their potential in various applications due to their coordination properties and biological activities. researchgate.netscirp.org

Heterocyclization Strategies Involving the Pyrimidine Moiety

The this compound scaffold can be utilized as a building block in the construction of fused heterocyclic systems. The amino group, in conjunction with a suitable ortho-substituent on the pyrimidine ring, can participate in cyclization reactions to form new rings.

For instance, if a reactive group is introduced at the 4-position, intramolecular cyclization can lead to the formation of bicyclic systems. While specific examples involving this compound are not detailed, the general principle of using substituted aminopyrimidines for heterocyclization is a well-established synthetic strategy. This approach is valuable for accessing diverse chemical scaffolds with potential applications in medicinal chemistry and materials science.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound and its derivatives relies heavily on the optimization of reaction conditions to maximize yields and purity. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and the stoichiometry of reactants.

One common approach to pyrimidine synthesis involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. The Vilsmeier-Haack reaction followed by condensation with guanidines is a protocol used for synthesizing substituted 2-aminopyrimidines. researchgate.net The use of inexpensive reagents and operational simplicity are key advantages of such methods. researchgate.net

In the context of related pyrimidine syntheses, multi-component reactions have emerged as an efficient strategy. For example, a sustainable synthesis of 4-(4-fluorophenyl)-6-isopropylpyrimidin-2-amine has been reported, highlighting the applicability of modern catalytic methods. sci-hub.se Optimization of these reactions often involves screening different bases, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), and catalysts. sci-hub.se

The table below summarizes some general optimization parameters for pyrimidine synthesis based on related literature.

| Parameter | Conditions | Rationale |

| Solvent | Acetonitrile (CH3CN) has been shown to be an effective solvent in some pyrimidine syntheses. nih.gov | The choice of solvent can significantly impact reaction rates and yields. |

| Temperature | Reactions can often be conducted at room temperature, although heating may be required to drive the reaction to completion. nih.gov | Temperature control is crucial for managing reaction kinetics and minimizing side product formation. |

| Base | Potassium carbonate or potassium hydroxide are commonly used bases. researchgate.netsci-hub.se | The base plays a critical role in facilitating condensation and other key reaction steps. |

| Reactant Ratio | An excess of one reactant, such as the amidine, may be used to ensure complete conversion of the limiting reagent. nih.gov | Stoichiometry is a key factor in maximizing the yield of the desired product. |

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. The stereoselective synthesis of chiral analogs of this compound can be approached through several strategies.

One established method for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinamide. osi.lv This reagent can be condensed with a ketone or aldehyde to form a chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition to the imine occurs with high diastereoselectivity, and the auxiliary can then be cleaved to afford the chiral amine. osi.lv This methodology has been successfully applied to the synthesis of amines with multiple stereogenic centers. osi.lv

Another approach involves the stereoselective reduction of a prochiral precursor. For example, a suitably substituted pyrimidine derivative could be designed to undergo a diastereoselective reduction to introduce a chiral center. The choice of reducing agent and reaction conditions is critical for achieving high levels of stereocontrol. nih.gov

Furthermore, chiral catalysts can be employed to effect an enantioselective transformation. While specific examples for this compound are not provided, the principles of asymmetric catalysis are broadly applicable. For instance, a rhodium-catalyzed arylation of chiral sulfinyl imines has been used to synthesize 2-substituted pyrrolidines with high diastereoselectivity. beilstein-journals.org

The development of stereoselective routes to chiral analogs of this compound would significantly expand the chemical space available for biological screening and drug discovery efforts.

Molecular Structure, Conformation, and Spectroscopic Characterization

Theoretical Conformational Analysis of 4-Isopropylpyrimidin-5-amine

The conformational landscape of this compound is primarily dictated by the rotation around the single bond connecting the isopropyl group to the pyrimidine (B1678525) ring. Theoretical conformational analysis, employing computational methods such as Density Functional Theory (DFT), is essential to predict the most stable conformations and the energy barriers between them.

The rotation of the isopropyl group relative to the planar pyrimidine ring would likely lead to various staggered and eclipsed conformations. The most stable conformer is anticipated to be one where steric hindrance between the methyl groups of the isopropyl substituent and the adjacent amino group and pyrimidine ring protons is minimized. It is hypothesized that a staggered conformation, where the C-H bond of the isopropyl methine group is oriented away from the amino group, would represent a global energy minimum. The energy profile of this rotation would reveal the relative energies of different conformers and the transition states connecting them, providing insight into the molecule's flexibility at different temperatures.

Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound and its derivatives. Each method provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the protons of the amino group, and the protons of the isopropyl group. The pyrimidine ring protons would likely appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm). The amino group protons would present as a broad singlet, with its chemical shift being solvent and concentration-dependent. The isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The methine and methyl carbons of the isopropyl group would appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H2 | ~8.5-8.8 | ~150-155 |

| Pyrimidine-H6 | ~8.2-8.5 | ~155-160 |

| NH₂ | Variable (broad singlet) | - |

| Isopropyl-CH | ~3.0-3.5 (septet) | ~30-35 |

| Isopropyl-CH₃ | ~1.2-1.4 (doublet) | ~20-25 |

| Pyrimidine-C4 | - | ~165-170 |

| Pyrimidine-C5 | - | ~110-115 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic and aliphatic parts, and C=N and C=C stretching of the pyrimidine ring.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 (two bands for primary amine) |

| Amino (N-H) | Scissoring | 1590-1650 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Pyrimidine Ring | C=N and C=C Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₁N₃), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of this compound under electron ionization would likely involve several characteristic pathways. A common fragmentation for compounds with an isopropyl group is the loss of a methyl radical (CH₃•) to form a stable secondary carbocation, resulting in a peak at [M-15]⁺. Another probable fragmentation is the loss of the entire isopropyl group, leading to a fragment corresponding to the 5-aminopyrimidine (B1217817) cation. Cleavage of the pyrimidine ring itself could also occur, leading to smaller charged fragments.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A successful crystal structure determination of this compound would reveal precise bond lengths, bond angles, and the conformation of the isopropyl group relative to the pyrimidine ring. Furthermore, it would elucidate the supramolecular architecture, showing how the molecules pack in the crystal lattice and identifying any intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring. While no published crystal structure for this specific compound is currently available, such a study would be invaluable for validating theoretical conformational analyses and understanding its solid-state properties.

Quantum Chemical Calculations and Electronic Structure Investigations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. These calculations can provide insights into various molecular properties, including:

Optimized Geometry: Determination of the lowest energy three-dimensional structure, including bond lengths and angles, which can be compared with experimental data if available.

Molecular Orbitals: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic excitation properties.

Electrostatic Potential Maps: These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the amino group are expected to be electron-rich.

Spectroscopic Properties: As mentioned earlier, quantum chemical methods can be used to predict NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

These computational studies are crucial for building a comprehensive understanding of the structure-property relationships of this compound, especially in the absence of extensive experimental data.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's optimized geometry and electronic structure. mdpi.comnih.gov By applying DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms in this compound. mdpi.comnih.gov This process, known as geometry optimization, calculates key structural parameters.

The optimization process reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. nih.gov For pyrimidine derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental data, demonstrating the reliability of the computational approach. samipubco.com Beyond geometry, DFT is used to compute fundamental electronic properties that govern the molecule's behavior.

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | Affects intermolecular interactions and the molecule's response to its environment. |

Note: Specific values for this compound are dependent on the chosen level of theory and basis set.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO, the innermost empty orbital, acts as the electron acceptor. youtube.comyoutube.com

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO (ELUMO) indicates its ability to accept electrons (its electrophilicity). youtube.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. samipubco.comlibretexts.org

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the pyrimidine ring, the isopropyl group, and the amine group determines where the molecule is most likely to engage in electrophilic or nucleophilic attacks. The electron density of the HOMO is often concentrated on the amine group and the pyrimidine ring, while the LUMO's density is typically localized over the pyrimidine ring system. researchgate.net

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Average Local Ionization Energy (ALIE) Surface Analysis

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like nitrogen or oxygen. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, poor in electrons. These areas are prone to nucleophilic attack. nih.gov

Green Regions : Represent neutral or zero potential areas. nih.gov

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amine group due to their lone pairs of electrons, making them the primary sites for interaction with electrophiles. Positive potential (blue) might be located around the hydrogen atoms of the amine group.

Average Local Ionization Energy (ALIE) The Average Local Ionization Energy (ALIE) surface provides a different but complementary perspective on reactivity. It represents the energy required to remove an electron from any point in the space of a molecule. cdnsciencepub.com Regions with low ALIE values (typically shown in blue) indicate areas where electrons are most easily ionized and are therefore the most reactive towards strong electrophiles. researchgate.net Conversely, regions with high ALIE values (shown in red) correspond to areas where electrons are held more tightly. researchgate.net This analysis is crucial for identifying the most reactive sites for electrophilic interactions. cdnsciencepub.comresearchgate.net For aromatic systems, ALIE has been shown to be an excellent guide for predicting the preferred positions of electrophilic substitution. cdnsciencepub.com

Structure Activity Relationship Sar Investigations of 4 Isopropylpyrimidin 5 Amine Derivatives

Systematic Positional Substitution Effects on Biological Efficacy and Selectivity

The biological activity of derivatives based on the 4-isopropylpyrimidin-5-amine core is highly sensitive to the nature and position of substituents on the pyrimidine (B1678525) ring. Medicinal chemists systematically modify positions, typically C2 and C6, to explore the chemical space around the core scaffold and optimize interactions with the target protein.

Research on various pyrimidine-based compounds demonstrates that even minor modifications can lead to significant changes in biological activity. For instance, in the development of 9H-pyrimido[4,5-b]indol-4-amines, the substitution pattern on the indole (B1671886) ring, which is fused to the pyrimidine core, significantly influences inhibitory potency against a panel of kinases. mdpi.com Studies on other heterocyclic systems, such as 1,2,4-triazines, have shown that substitutions at positions analogous to C5 and C6 on the pyrimidine ring are critical for activity, with the size and electronic nature of the substituents dictating the potency. acs.org

The introduction of different groups can affect:

Binding Affinity: Substituents can form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts with amino acid residues in the target's binding pocket, thereby increasing affinity.

Selectivity: By designing substituents that exploit unique features in the binding site of the target kinase versus other kinases, selectivity can be dramatically improved. For example, a bulky substituent may be accommodated by a target with a large hydrophobic pocket but clash with the active site of a closely related off-target kinase.

| Compound | Substitution at C2 | Substitution at C6 | Target Kinase IC₅₀ (nM) |

| A | -H | -H | 580 |

| B | -NH₂ | -H | 250 |

| C | -H | -CH₃ | 450 |

| D | -NH₂ | -CH₃ | 95 |

| E | -NH-Cyclopropyl | -CH₃ | 30 |

This table presents hypothetical data to illustrate the principles of positional substitution effects on biological activity.

Influence of the Isopropyl Group and its Modifications on Ligand-Receptor Interactions

The isopropyl group at the C4 position is a key feature of the scaffold, often playing a crucial role in anchoring the molecule within a specific hydrophobic pocket of the target protein. Its size, shape, and lipophilicity are critical determinants of binding affinity and selectivity.

The importance of such alkyl groups is well-documented in drug design. For example, in the development of statins, the replacement of an isopropyl group with a different moiety was shown to alter metabolic profiles and reduce drug-drug interactions. pharmablock.com The process of replacing a functional group with another that has similar physical or chemical properties is known as bioisosteric replacement. estranky.sk Medicinal chemists frequently modify groups like the isopropyl substituent to probe the limits of the binding pocket and fine-tune interactions. researchgate.netnih.gov

Potential modifications and their rationale include:

Varying Alkyl Size: Replacing the isopropyl group with smaller (e.g., ethyl, methyl) or larger (e.g., tert-butyl, cyclohexyl) groups helps to determine the optimal size and steric bulk for fitting into the hydrophobic pocket.

Introducing Rings: A cyclopropyl (B3062369) group can be used as a bioisostere for isopropyl. It maintains a similar degree of lipophilicity but introduces conformational rigidity, which can sometimes lead to a more favorable binding entropy.

Altering Polarity: Introducing heteroatoms (e.g., a trifluoromethyl or a small ether group) can modulate the electronics and polarity of the substituent, potentially forming new interactions with the protein and altering physicochemical properties like solubility.

| Compound | C4-Substituent | Rationale for Modification | Relative Binding Affinity |

| F | Isopropyl | Parent structure | 1.0 |

| G | Methyl | Probes for smaller hydrophobic pocket | 0.4 |

| H | tert-Butyl | Probes for larger hydrophobic pocket | 0.8 |

| I | Cyclopropyl | Introduces conformational rigidity | 1.5 |

| J | Trifluoromethyl | Alters electronic properties | 0.6 |

This table presents conceptual data illustrating how modifications to the C4-isopropyl group can influence receptor binding.

Impact of Amine Functionality Derivatization at Position 5 on Bioactivity Profiles

The 5-amino group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor that interacts with the "hinge" region of a kinase's ATP binding site. This interaction is fundamental for the orientation and stabilization of the inhibitor within the active site. Derivatization of this amine functionality is a common strategy to modulate a compound's biological and pharmaceutical properties. nih.govmdpi.comrsc.org

Modifying the 5-amino group can lead to several outcomes:

Altered Binding Mode: N-alkylation or N-acylation can change the hydrogen-bonding pattern. While it removes a hydrogen bond donor, the new substituent can potentially access other nearby pockets to form new, beneficial interactions.

Improved Membrane Permeability: Converting the primary amine to a secondary or tertiary amine, or to an amide, can increase lipophilicity and reduce the polarity of the molecule, which may enhance its ability to cross cell membranes.

Modulation of Basicity: The basicity (pKa) of the amine influences its ionization state at physiological pH, which affects solubility, cell penetration, and binding interactions. Derivatization allows for the fine-tuning of this property.

Common derivatizations include methylation, ethylation, acylation, or incorporation into a heterocyclic ring system. Each modification must be carefully evaluated, as disrupting the crucial hinge-binding interaction can also lead to a complete loss of activity. nih.gov

| Compound | Derivatization at N5 | Potential Effect | Bioactivity (IC₅₀) |

| K | -NH₂ (Primary Amine) | H-bond donor to kinase hinge | 100 nM |

| L | -NHCH₃ (Secondary Amine) | Modifies H-bond pattern, increases lipophilicity | 150 nM |

| M | -N(CH₃)₂ (Tertiary Amine) | Removes H-bond donor, may access new pocket | >10 µM |

| N | -NHC(O)CH₃ (Amide) | Reduces basicity, may form new H-bonds | 85 nM |

This table provides illustrative data on how derivatization of the 5-amino group can alter the bioactivity profile of the parent compound.

Computational Methodologies in SAR Elucidation

Computational chemistry is an indispensable tool in modern drug discovery, providing insights that guide the synthesis and evaluation of new derivatives. Techniques such as QSAR, molecular docking, and molecular dynamics simulations are routinely applied to understand the SAR of compound series like the 4-isopropylpyrimidin-5-amines. tandfonline.comrsc.orgnih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of known this compound derivatives and their measured potencies, a predictive model can be built. scielo.brnih.gov This model can then be used to estimate the activity of novel, unsynthesized compounds, helping to prioritize which derivatives to synthesize. researchgate.net

The process involves calculating a variety of molecular descriptors for each compound, which quantify different aspects of its structure:

Electronic Descriptors: Describe the distribution of electrons (e.g., partial charges, dipole moment).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).

Topological Descriptors: Describe the connectivity and branching of atoms in the molecule.

A statistical method, such as multiple linear regression (MLR) or an artificial neural network (ANN), is used to create an equation that correlates these descriptors with biological activity. tandfonline.comnih.gov

| Descriptor Type | Example Descriptor | Property Measured | Relevance to Bioactivity |

| Hydrophobic | LogP | Lipophilicity / Water-octanol partition coefficient | Membrane permeability, hydrophobic interactions |

| Electronic | Dipole Moment | Polarity and charge distribution | Electrostatic interactions, H-bonding potential |

| Steric | Molecular Weight | Size of the molecule | Fit within the binding pocket |

| Topological | Wiener Index | Molecular branching and connectivity | Overall shape and compactness |

This table shows common descriptors used in QSAR studies and their relevance to biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a kinase. nih.govtandfonline.comremedypublications.com For a derivative of this compound, docking can predict how it fits into the ATP-binding site and estimate its binding affinity. nih.govmdpi.com

The process involves:

Obtaining a 3D structure of the target protein, usually from X-ray crystallography or homology modeling.

Placing the flexible ligand (the pyrimidine derivative) into the defined binding site.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding energy.

The results of a docking study can visualize the specific interactions between the ligand and the protein's amino acid residues, such as:

Hydrogen bonds between the 5-amino group and the kinase hinge region.

Hydrophobic interactions involving the 4-isopropyl group.

Pi-stacking interactions with the pyrimidine ring.

This information is invaluable for rationalizing observed SAR and designing new molecules with improved interactions. researchgate.net

| Interaction Type | Ligand Moiety | Protein Residue Example | Estimated Contribution |

| Hydrogen Bond | 5-Amino Group (-NH₂) | Alanine (backbone C=O) | High |

| Hydrophobic | 4-Isopropyl Group | Leucine, Valine | Medium |

| Pi-Pi Stacking | Pyrimidine Ring | Phenylalanine | Medium |

| Hydrogen Bond | N1 of Pyrimidine | Cysteine (backbone N-H) | High |

This table summarizes typical molecular docking results for a pyrimidine-based kinase inhibitor, detailing key interactions.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms in the protein-ligand complex over time (typically nanoseconds to microseconds), providing insights into the stability and flexibility of the system. rsc.orgnih.gov

For a complex of a this compound derivative and its target kinase, MD simulations can:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's position over time, one can determine if the binding pose predicted by docking is stable. A low and stable RMSD suggests a stable binding mode. mdpi.com

Analyze Key Interactions: MD allows for the analysis of the persistence of key interactions, like hydrogen bonds, throughout the simulation. A hydrogen bond that is maintained for a high percentage of the simulation time is considered stable and important for binding. researchgate.net

Reveal Conformational Changes: Both the ligand and the protein are flexible. MD can show how the protein might adapt its conformation to accommodate the ligand, or how the ligand might adjust its own conformation within the binding site.

MD simulations provide a more realistic representation of the biological environment and are crucial for validating docking results and understanding the energetic and dynamic factors that govern ligand binding. tandfonline.com

Biological Activity and Mechanistic Studies of 4 Isopropylpyrimidin 5 Amine Analogs

Antimicrobial Efficacy and Underlying Mechanisms

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new antimicrobial agents. nih.govthepharmajournal.com Pyrimidine-containing compounds have emerged as a major area of focus in this field, with numerous derivatives demonstrating significant antibacterial and antifungal activities through diverse mechanisms of action. nih.govgsconlinepress.com

Analogs of 4-isopropylpyrimidin-5-amine have shown considerable efficacy against a variety of bacterial species, including clinically significant drug-resistant strains. For instance, a series of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives displayed strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VREs), with some compounds showing greater potency than the conventional antibiotics methicillin (B1676495) and vancomycin (B549263). thepharmajournal.com Another study highlighted a thiophenyl-pyrimidine derivative that was particularly effective against Gram-positive strains, including MRSA and VREs. rsc.org

Furthermore, pyrimidine-appended Linezolid analogs have exhibited excellent activity against several Gram-positive bacteria, such as S. aureus, Streptococcus pneumoniae, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 0.25–1 μg/mL. nih.gov Certain 2,4-diamino-5-benzylpyrimidine derivatives have also demonstrated high in vitro activity against anaerobic organisms like Bacteroides species and Fusobacterium, in some cases exceeding the efficacy of the standard drug, metronidazole. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative | MRSA, VREs | Potency higher than vancomycin and methicillin | rsc.org |

| 2,4-disubstituted-6-thiophenyl-pyrimidines | MRSA, VREs | 2 mg/mL | thepharmajournal.com |

| Pyrimidine-appended Linezolid (Compound 35) | S. aureus, S. pneumoniae, E. faecalis, B. subtilis | 0.25–1 μg/mL | nih.gov |

| 2,4-diamino-5-benzylpyrimidines | Bacteroides sp., Fusobacterium sp. | Activity equal to or better than metronidazole | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (Compound 4) | Various bacterial strains | Strongest activity in its series | gsconlinepress.com |

Pyrimidine derivatives have also proven to be effective antifungal agents against a range of phytopathogenic and human pathogenic fungi. mdpi.comresearchgate.net A study involving novel pyrimidine derivatives containing an amide moiety found that several compounds exhibited potent activity against plant fungal diseases. frontiersin.orgnih.gov Notably, one derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, displayed excellent antifungal activity against Phomopsis sp. with an EC₅₀ value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ of 32.1 μg/mL). frontiersin.orgnih.gov

Another novel series of pyrimidine-based molecules was identified to have broad-spectrum antifungal activity, including against pathogenic molds like Aspergillus fumigatus, Aspergillus terreus, and Lomentospora prolificans, with MIC values ranging from 8–16 µg/mL. nih.gov This series also showed efficacy against pathogenic yeasts such as Cryptococcus neoformans (MIC of 2 µg/mL) and some strains of Candida auris (MIC of 8 µg/mL). nih.gov

| Compound/Derivative Class | Fungal Strain(s) | Activity (EC₅₀ / MIC) | Reference |

|---|---|---|---|

| Pyrimidine derivative with amide moiety (Compound 5o) | Phomopsis sp. | EC₅₀ = 10.5 μg/mL | frontiersin.orgnih.gov |

| Thieno[2,3-d]pyrimidine derivative (Compound 5) | Candida albicans | Inhibitory zone of 26 mm | gsconlinepress.com |

| Novel pyrimidine-based scaffold (Compound 1) | Aspergillus fumigatus | MIC = 8–16 µg/mL | nih.gov |

| Cryptococcus neoformans | MIC = 2 µg/mL | ||

| Candida auris | MIC = 8 µg/mL |

The antimicrobial effects of pyrimidine derivatives are attributed to their ability to interfere with essential cellular processes. One identified mechanism of action involves the inhibition of the bacterial cell division protein FtsZ. rsc.org A thiophenyl-substituted pyrimidine derivative was found to effectively inhibit FtsZ polymerization and its associated GTPase activity, thereby disrupting bacterial cell division and leading to bactericidal effects. rsc.org Other pyrimidine analogs are believed to exert their antimicrobial effects by intercalating into the bacterial DNA, forming a supramolecular complex that disrupts normal genetic processes. gsconlinepress.com In fungi, a novel pyrimidine-based scaffold was found to disrupt endoplasmic reticulum (ER) function in Aspergillus fumigatus, indicating a mechanism targeting protein trafficking and cellular homeostasis. nih.gov

Antiviral Properties and Viral Pathway Modulation

The pyrimidine core is a crucial scaffold for the development of antiviral agents. nih.gov Analogs of pyrimidine nucleosides have demonstrated potent and selective inhibitory effects against various viruses. For example, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and related compounds are highly effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov

The mechanism of these antiviral pyrimidines often involves interference with viral replication by targeting nucleotide synthesis pathways. nih.gov The antiviral action of BVDU is dependent on its specific phosphorylation by the virus-encoded deoxythymidine kinase (TK). nih.gov This selective activation within infected cells leads to the inhibition of the viral DNA polymerase and can result in the incorporation of the analog into viral DNA, ultimately halting replication. nih.gov More broadly, some pyrimidine biosynthesis inhibitors have been shown to exert wide-ranging antiviral activity against both RNA and DNA viruses. nih.govnih.gov Their mode of action is linked to the depletion of cellular pyrimidine pools, which are essential for the efficient replication of viruses. nih.gov This depletion can also trigger the host's innate immune response, enhancing the expression of antiviral genes, a process that requires the IRF1 transcription factor. nih.gov

Anticancer Potential and Molecular Pathways of Action

Pyrimidine derivatives are recognized as valuable compounds in cancer therapy, with many analogs designed to inhibit cell proliferation and induce apoptosis. ijcrt.orgresearchgate.net Their structural similarity to the natural pyrimidines in DNA and RNA allows them to function as antagonists, blocking the synthesis of nucleotides, which in turn stops DNA synthesis and inhibits cell division. ijcrt.org

A primary anticancer mechanism of pyrimidine analogs is the inhibition of key enzymes that regulate cell growth and DNA replication. rsc.org Pyrido[2,3-d]pyrimidine derivatives, for instance, have been found to have significant inhibitory effects against a variety of kinases, including tyrosine kinases (such as EGFR), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinases (CDKs) like CDK4/6. rsc.org By blocking the activity of these enzymes, the compounds can halt the signaling pathways that drive uncontrolled cell proliferation.

Other pyrimidine derivatives act as dihydrofolate reductase (DHFR) inhibitors. rsc.org DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the de novo synthesis of purines and thymidylate, which are building blocks for DNA. Inhibition of DHFR depletes the nucleotide pool, thereby impeding DNA replication and cell division. rsc.org Additionally, some 5-vinylpyrimidine nucleoside analogs have been shown to inhibit viral DNA polymerase, a mechanism that can also be exploited in cancer therapy by targeting cellular DNA polymerases. nih.gov

Modulation of Kinase Activity (e.g., LRRK2, FLT3-ITD, mTOR)

Pyrimidine derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets.

Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibition of LRRK2 is a potential therapeutic strategy for Parkinson's disease. nih.gov Analogs based on the pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent LRRK2 inhibitors. nih.govnih.gov For instance, the (2R)-2-Methylpyrrolidin-1-yl derivative 18 was identified as a powerful inhibitor of the LRRK2 G2019S mutant with a binding affinity (cKi) of 0.7 nM. nih.gov Further optimization led to compounds 44 and 45 , which also demonstrated high potency and selectivity for LRRK2. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3-ITD): Mutations in the FLT3 kinase, particularly internal tandem duplication (ITD), are common in acute myeloid leukemia (AML). researchgate.net Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as FLT3 inhibitors. One such analog, compound 9u , exhibited nanomolar inhibitory activity against FLT3 and subnanomolar activity in cellular assays using FLT3-ITD positive cell lines (MV4-11 and Molm-13). researchgate.net Notably, it also retained activity against quizartinib-resistant mutations like FLT3-ITD-D835V and FLT3-ITD-F691L. researchgate.net Another study identified imidazo[1,2-b]pyridazine (B131497) derivatives as potent FLT3 inhibitors; compound 34f showed IC50 values of 4 nM and 1 nM against recombinant FLT3-ITD and FLT3-D835Y, respectively. researchgate.net

Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation. Pyrimidine-based structures are common among ATP-competitive mTOR inhibitors that block the activity of both mTORC1 and mTORC2 complexes.

| Compound/Analog Class | Target Kinase | IC50 / Ki Value | Reference |

| (2R)-2-Methylpyrrolidin-1-yl derivative 18 | LRRK2 G2019S | 0.7 nM (cKi) | nih.gov |

| Imidazo[1,2-b]pyridazine 34f | FLT3-ITD | 4 nM | researchgate.net |

| Imidazo[1,2-b]pyridazine 34f | FLT3-D835Y | 1 nM | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine 9u | FLT3/wt (in Ba/F3 cells) | 0.9 nM | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine 9u | FLT3/F691L (in Ba/F3 cells) | 13.0 nM | researchgate.net |

Anti-inflammatory Effects and Immune Response Modulation

Pyrimidine derivatives are known to possess a spectrum of biological activities, including significant anti-inflammatory properties. nih.govmdpi.com These effects are often mediated through the inhibition of key enzymes and signaling molecules involved in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, have distinct physiological roles. While COX-1 is constitutively expressed in most tissues, COX-2 expression is typically low but is significantly upregulated during inflammation. mdpi.com Consequently, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects.

Several studies have identified pyrimidine derivatives as potent and selective COX-2 inhibitors. mdpi.comnih.govmdpi.com In one study, pyrimidine derivatives L1 and L2 showed high selectivity for the COX-2 isoform, with inhibitory activity comparable to the reference drug meloxicam (B1676189) and superior to piroxicam. mdpi.com Another investigation of novel pyrimidines found that compounds 3 and 4a exhibited excellent COX-2 inhibitory activity with IC50 values of 0.85 µM and 0.65 µM, respectively, which were more potent than the standard drug Ibuprofen (IC50 = 1.2 µM) and comparable to Celecoxib (IC50 = 0.56 µM). nih.gov Similarly, pyrimidine-5-carbonitrile derivatives 3b , 5b , and 5d were found to be highly active against the COX-2 enzyme, with IC50 values of 0.20 µM, 0.18 µM, and 0.16 µM, respectively. mdpi.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 3 | 5.50 | 0.85 | 6.47 | nih.gov |

| Compound 4a | 5.05 | 0.65 | 7.77 | nih.gov |

| Compound 5d | Not specified | 0.16 | Not specified | mdpi.com |

| Celecoxib (Reference) | 6.34 | 0.56 | 11.32 | nih.gov |

| Ibuprofen (Reference) | 3.1 | 1.2 | 2.58 | nih.gov |

During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is expressed in cells like macrophages, leading to the overproduction of nitric oxide (NO). nih.govjapsonline.com This excess NO contributes to tissue damage and the perpetuation of the inflammatory response. Therefore, inhibiting iNOS activity or NO production is a valid therapeutic approach for inflammatory diseases. nih.govnih.gov

Research has demonstrated that pyrimidine-based compounds can effectively inhibit iNOS. A study on 5-nitropyrimidine-2,4-dione analogues identified compound 36 as a potent inhibitor of both NO production (IC50 = 8.6 µM) in lipopolysaccharide-induced RAW 264.7 cells and direct iNOS activity (IC50 = 6.2 µM). nih.gov In another study, a series of novel pyrimidine and fused pyrimidine derivatives were designed as iNOS dimerization inhibitors. nih.gov Compound 22o from this series showed potent iNOS inhibitory activity with an IC50 value of 0.96 µM and an NO release inhibition rate of 98.3% at a 10 µM concentration. nih.gov These findings highlight the potential of the pyrimidine scaffold in developing agents that can control inflammatory processes by modulating the iNOS/NO pathway. researchgate.net

Receptor Agonism and Antagonism Studies

Analogs of this compound have also been explored for their ability to interact with G protein-coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

The histamine (B1213489) H3 receptor (H3R) is a GPCR primarily found in the central nervous system where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters. nih.gov Ligands targeting this receptor have potential applications in treating various CNS disorders. nih.govwikipedia.org While direct studies on this compound analogs as H3R agonists are not prevalent, research into structurally related heterocyclic systems provides insight. For example, purine (B94841) derivatives, which are bioisosteres of pyrrolo[2,3-d]pyrimidines, have been designed as high-affinity H3R ligands. nih.gov A series of these purine compounds all displayed Ki values in the nanomolar range, confirming that this heterocyclic core can effectively bind to the receptor. nih.gov The development of H3R agonists often involves modifications of the endogenous ligand, histamine, to increase affinity and selectivity.

Serotonin (5-HT) receptors are critical targets for drugs treating neuropsychiatric disorders. researchgate.net The pyrimidine scaffold has been incorporated into molecules designed to interact with these receptors.

5-HT1A Receptor: The 5-HT1A receptor is implicated in mood and anxiety. A series of aminopyrimidine derivatives were found to possess high binding affinity for both 5-HT1A and dopamine (B1211576) D2/D3 receptors. nih.gov One compound from this series, 14 (PD 158771), demonstrated a profile consistent with partial agonist activity at 5-HT1A receptors. nih.gov Other research on structurally distinct ligands has shown the potential for achieving high affinity, with Ki values in the low nanomolar range (e.g., 1.2 nM and 1.9 nM for certain 2-aminotetralin and arylpiperazine derivatives, respectively). mdpi.comnih.gov

5-HT2A Receptor: The 5-HT2A receptor is a key target for atypical antipsychotic medications. nih.gov The binding pocket of this receptor shares homology with other aminergic GPCRs, which can lead to polypharmacology. nih.govnih.gov Studies have shown that arylpiperazine derivatives containing various chemical moieties can exhibit moderate to high affinity for the 5-HT2A receptor. semanticscholar.org The interaction typically involves the ligand's cationic amine group with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane helix 3. nih.gov

| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | mdpi.com |

| 3-phenylpropyl 8-hydroxy-2-aminotetralin analog | 5-HT1A | 1.9 nM | nih.gov |

| o-methoxyphenylpiperazine derivative 3a | 5-HT1A | 1.7 nM | semanticscholar.org |

| o-methoxyphenylpiperazine derivative 3a | 5-HT2A | 150 nM | semanticscholar.org |

Other Investigated Enzyme Inhibitions (e.g., Acetylcholinesterase, Ferrochelatase)

Beyond their primary targets, analogs of this compound, particularly derivatives of the core pyrimidine structure, have been investigated for their inhibitory effects against other enzymes of therapeutic interest. Research has notably explored their potential as inhibitors of acetylcholinesterase, relevant to neurodegenerative diseases, and ferrochelatase, an enzyme implicated in heme biosynthesis and angiogenesis.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Several studies have demonstrated that pyrimidine derivatives can act as effective inhibitors of cholinesterases, including AChE and butyrylcholinesterase (BChE).

A study investigating novel pyrimidine derivatives reported their potent inhibitory activities against both AChE and BChE. nih.gov The synthesized compounds exhibited Kᵢ values against AChE in the nanomolar range, from 33.15 ± 4.85 nM to 52.98 ± 19.86 nM. nih.gov Similarly, their inhibition against BChE was also significant, with Kᵢ values ranging from 31.96 ± 8.24 nM to 69.57 ± 21.27 nM. nih.gov

In another research effort, a series of pyrimidine and pyridine (B92270) diamines were designed as dual binding site inhibitors of cholinesterases. nih.govacs.org Many of these compounds were identified as nanomolar inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org For instance, compound 9 , a pyridine derivative, was the most potent against Electrophorus electricus AChE (EeAChE) with a Kᵢ of 0.312 µM. nih.govacs.org Compound 22 , a pyrimidine derivative featuring an indole (B1671886) group, was the most effective inhibitor of equine BChE (eqBChE), with a Kᵢ of 99 ± 71 nM. nih.govacs.org Mechanistic studies revealed that most of these compounds act via a mixed inhibition mechanism, suggesting they interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govacs.org This dual binding capability is considered a promising feature for potential Alzheimer's disease therapeutics. nih.gov

Table 1: Cholinesterase Inhibition by Pyrimidine and Pyridine Analogs

| Compound Series | Target Enzyme | Inhibition Values (Kᵢ) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Novel Pyrimidine Derivatives | AChE | 33.15 ± 4.85 to 52.98 ± 19.86 nM | Not Specified | nih.gov |

| Novel Pyrimidine Derivatives | BChE | 31.96 ± 8.24 to 69.57 ± 21.27 nM | Not Specified | nih.gov |

| Compound 9 (Pyridine diamine) | EeAChE | 312 ± 108 nM | Mixed | nih.gov |

| Compound 22 (Pyrimidine diamine) | eqBChE | 99 ± 71 nM | Mixed | nih.govacs.org |

| Various Pyrimidine/Pyridine diamines | EeAChE & eqBChE | Low micromolar to nanomolar range | Mixed or Uncompetitive | nih.govacs.org |

Ferrochelatase Inhibition

Ferrochelatase (FECH) is the final enzyme in the heme biosynthetic pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme. arvojournals.orgnih.gov This enzyme has emerged as a therapeutic target for certain diseases, particularly in the context of pathological ocular angiogenesis, which underlies several blinding eye diseases. arvojournals.orgnih.goviu.edu

High-throughput screening efforts to identify novel small molecule inhibitors of FECH have revealed that compounds with a triazolopyrimidinone (B1258933) skeleton are particularly effective. arvojournals.orgnih.gov In one screen of nearly 20,000 compounds, 62 of the 93 identified hits possessed this pyrimidine-related scaffold. arvojournals.org Subsequent structure-activity relationship (SAR) studies led to the development of drug-like FECH inhibitors. nih.goviu.edu Several of these potent compounds, with FECH IC₅₀ values below 1 µM, demonstrated anti-angiogenic effects in various in vitro assays, including inhibiting proliferation, tube formation, and migration in human retinal endothelial cells (HRECs). arvojournals.orgnih.gov The performance of these novel inhibitors was comparable to that of N-methylprotoporphyrin (NMPP), a classic but less drug-like FECH inhibitor. arvojournals.org

The inhibition of FECH by these compounds leads to a reduction in heme levels. nih.gov It has also been noted that FECH is an off-target for some clinical kinase inhibitors, and this interaction is thought to be the cause of photosensitivity observed in patients. nih.gov The development of specific, potent, and drug-like FECH inhibitors based on the pyrimidine scaffold could provide new therapeutic agents for combating diseases characterized by neovascularization. nih.goviu.edu

Table 2: Ferrochelatase Inhibition by Pyrimidine Analogs

| Compound Class | Target Enzyme | Key Findings | Biological Effect | Reference |

|---|---|---|---|---|

| Triazolopyrimidinones | Ferrochelatase (FECH) | IC₅₀ < 1 µM for four potent compounds. | Anti-angiogenic in vitro (inhibition of HREC proliferation and tubule formation). | arvojournals.orgnih.gov |

| Triazolopyrimidinone Hits | Ferrochelatase (FECH) | 62 of 93 hits from a 20,000 compound screen shared this skeleton. | Decreased FECH activity by >50%. | arvojournals.org |

| Various Kinase Inhibitors | Ferrochelatase (FECH) (off-target) | 29 of 226 tested compounds showed low or submicromolar FECH binding. | Reduced heme levels in K562 cells. Implicated in drug-induced photosensitivity. | nih.gov |

Advanced Applications and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

4-Isopropylpyrimidin-5-amine and its derivatives are crucial building blocks in the multi-step synthesis of various pharmacologically active compounds. The amine group provides a reactive site for functionalization, while the isopropyl group can influence the molecule's conformation and interaction with biological targets.

The pyrimidine (B1678525) scaffold is central to the structure of Rosuvastatin, a widely used synthetic statin for treating hypercholesterolemia. A key pyrimidine-based intermediate, derived from the core structure of compounds like this compound, is essential for constructing the final drug molecule. This advanced intermediate is typically N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide.

The synthesis of Rosuvastatin involves the condensation of this pyrimidine aldehyde with a side-chain component. One established method reacts the pyrimidine aldehyde with a phosphorane reagent, such as Methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate, in a Wittig-type reaction. This is followed by several key steps including deprotection of the hydroxyl group, stereoselective reduction of the ketone, and hydrolysis of the resulting ester to form the final active pharmaceutical ingredient. The entire process underscores the importance of the pyrimidine intermediate in creating the complex architecture of Rosuvastatin.

| Intermediate Name | Role in Synthesis | Reference |

|---|---|---|

| N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Core pyrimidine aldehyde that couples with the heptenoate side-chain. | researchgate.net |

| Methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate | Phosphorane side-chain that undergoes a Wittig reaction with the pyrimidine aldehyde. | |

| tert-butyl[E]-(6-{2-[4-(4-fluorophenyl]-6-isopropyl-2-methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}-(4R,6S)-2,2-dimethyl[l,3]dioxan-4-yl)acetate | A key protected intermediate formed after the coupling reaction. | |

| Rosuvastatin Methyl Ester | The ester precursor to the final carboxylic acid drug form. |

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used for treating chronic kidney disease associated with type 2 diabetes. The synthesis of Finerenone is centered on a distinct dihydronaphthyridine heterocyclic core. Extensive reviews of its synthesis pathways indicate that its key intermediates are derived from pyridinone precursors, such as 4-amino-5-methyl-1H-pyridin-2(1H)-one. nih.govgoogle.com Based on available scientific literature, there is no established synthetic route to Finerenone that utilizes this compound or other pyrimidine-based precursors. The core structures of Finerenone (pyridinone-based) and the subject compound (pyrimidine-based) are fundamentally different, precluding a direct synthetic relationship.

The aminopyrimidine scaffold present in this compound is a versatile and privileged structure in medicinal chemistry, serving as a foundational element for a wide range of bioactive molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. digitellinc.com

A pertinent example is the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which have shown potential as neuroprotective and antioxidant agents. mdpi.com The synthesis of these fused heterocyclic systems often begins with substituted 4-aminopyrimidines. The amino group at the 5-position is crucial for the subsequent annulation reactions that build the second pyrimidine ring, leading to the final complex structure. mdpi.com This demonstrates how the core aminopyrimidine structure can be elaborated into more complex systems with significant biological activity.

Contributions to Functional Materials Development

Beyond pharmaceuticals, the electronic and structural properties of pyrimidine derivatives make them attractive candidates for the development of advanced functional materials.

The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal centers to form catalytic complexes. While specific research detailing the use of this compound as a direct precursor for catalysts is limited, the broader class of aminopyrimidines is recognized for its potential in catalysis. For instance, the amino group can be functionalized to create multidentate ligands capable of stabilizing transition metals used in various chemical transformations. nih.gov The role of the pyrimidine 4-amino group has been studied in the context of thiamine's catalytic activity, highlighting the influence of substituents on the pyrimidine ring's electronic properties and, consequently, its function in catalytic cycles. rsc.org

Pyrimidine derivatives are being explored for their applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The pyrimidine ring is electron-deficient, and when incorporated into an extended π-conjugated system with electron-donating groups (like amines), it can lead to molecules with significant intramolecular charge transfer (ICT) character. This ICT is often associated with strong fluorescence. researchgate.net

Research into Nonlinear Optical (NLO) Properties

The exploration of pyrimidine derivatives, including this compound, in the realm of materials science has extended to their potential nonlinear optical (NLO) properties. These properties are crucial for applications in advanced technologies such as optical data storage, information processing, and frequency conversion. The inherent electronic structure of the pyrimidine ring provides a foundational element for designing molecules with significant NLO responses.

Design Principles for Pyrimidine-Based NLO Active Compounds

The design of effective NLO materials based on pyrimidine hinges on several key molecular architecture principles. A primary strategy involves the creation of molecules with a significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. The pyrimidine ring, with its electron-deficient nitrogen atoms, can act as an effective electron acceptor. researchgate.net

Key design considerations include:

Donor-Acceptor Substitution: The strategic placement of strong electron-donating groups (like amino or methoxy (B1213986) groups) and electron-accepting groups (like nitro or cyano groups) on the pyrimidine scaffold can enhance the molecular hyperpolarizability, a measure of NLO activity. The lone pair of electrons on the nitrogen atoms in the pyrimidine ring increases its basic character and ability to participate in chelation and protonation, further influencing its role as an acceptor group in a π-conjugated structure. researchgate.net

Extended π-Conjugation: Lengthening the π-conjugated bridge between the donor and acceptor groups generally leads to a more significant NLO response. This can be achieved by incorporating moieties like styryl groups. rsc.org

Structural Planarity: A higher degree of planarity in the molecule can facilitate π-electron delocalization, which is often beneficial for NLO properties.

Experimental Characterization and Theoretical Modeling of NLO Behavior

The evaluation of the NLO properties of pyrimidine-based compounds involves a combination of experimental techniques and theoretical calculations.

Experimental Characterization: